molecular formula C9H9BrO B2869966 2-Bromo-3,5-dimethylbenzaldehyde CAS No. 1000990-16-8

2-Bromo-3,5-dimethylbenzaldehyde

Cat. No.: B2869966
CAS No.: 1000990-16-8
M. Wt: 213.074
InChI Key: WYVNIUSJAZLDCI-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO. It is a substituted benzaldehyde, characterized by the presence of bromine and two methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,5-dimethylbenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as chloroform or carbon tetrachloride, and a catalyst like iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and fragrances

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethylbenzaldehyde involves its reactivity as an aldehyde and a brominated aromatic compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethylbenzaldehyde: Similar structure but with the bromine atom at a different position.

    3,5-Dimethylbenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4,6-dimethylbenzaldehyde: Another positional isomer with different reactivity patterns

Uniqueness

2-Bromo-3,5-dimethylbenzaldehyde is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules .

Properties

IUPAC Name

2-bromo-3,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVNIUSJAZLDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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